molecular formula C13H10ClNO3 B275746 1-Chloro-3-[(4-nitrophenoxy)methyl]benzene

1-Chloro-3-[(4-nitrophenoxy)methyl]benzene

Cat. No. B275746
M. Wt: 263.67 g/mol
InChI Key: DXLUEKWTNGVEIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-3-[(4-nitrophenoxy)methyl]benzene is a chemical compound that is widely used in scientific research. It is a white to yellow crystalline powder with a molecular formula of C13H10ClNO3. This compound is also known as NPC-1161B, and it is used in various research applications due to its unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-3-[(4-nitrophenoxy)methyl]benzene is not well understood. However, it is believed to act as a nucleophile in various reactions. It is also believed to be involved in the formation of covalent bonds with certain proteins, which may explain its biological activity.
Biochemical and Physiological Effects:
1-Chloro-3-[(4-nitrophenoxy)methyl]benzene has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can result in various physiological effects. It has also been shown to have anti-inflammatory and antibacterial properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-Chloro-3-[(4-nitrophenoxy)methyl]benzene in lab experiments is its unique properties. It is a versatile reagent that can be used in various reactions. It is also relatively easy to synthesize, which makes it a cost-effective option for many researchers. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and to follow proper safety protocols.

Future Directions

There are many future directions for the use of 1-Chloro-3-[(4-nitrophenoxy)methyl]benzene in scientific research. One potential direction is the development of new drugs based on this compound. It has been shown to have various biological activities, which make it a promising candidate for drug development. Another potential direction is the study of its mechanism of action. Further research is needed to fully understand how this compound interacts with proteins and other molecules. Finally, this compound could be used in the development of new synthetic methods for the preparation of organic compounds.

Synthesis Methods

The synthesis of 1-Chloro-3-[(4-nitrophenoxy)methyl]benzene involves several steps. The first step is the preparation of 4-nitrophenol, which is then reacted with formaldehyde to form 4-nitrobenzyl alcohol. The next step involves the reaction of 4-nitrobenzyl alcohol with chloromethyl chloroformate to form 1-chloro-3-[(4-nitrophenoxy)methyl]benzene. The final product is obtained by recrystallization from a suitable solvent.

Scientific Research Applications

1-Chloro-3-[(4-nitrophenoxy)methyl]benzene is used in various scientific research applications. It is used as a reagent in the synthesis of various organic compounds. It is also used as a starting material for the synthesis of other compounds, such as NPC-1161A, which is a potent inhibitor of the enzyme acetylcholinesterase. This compound is also used in the development of new drugs and in the study of various biochemical processes.

properties

Molecular Formula

C13H10ClNO3

Molecular Weight

263.67 g/mol

IUPAC Name

1-chloro-3-[(4-nitrophenoxy)methyl]benzene

InChI

InChI=1S/C13H10ClNO3/c14-11-3-1-2-10(8-11)9-18-13-6-4-12(5-7-13)15(16)17/h1-8H,9H2

InChI Key

DXLUEKWTNGVEIZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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